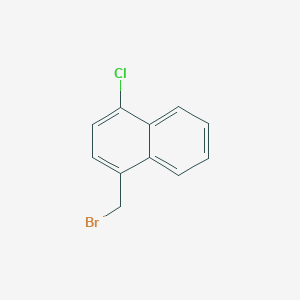

1-(Bromomethyl)-4-chloronaphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in a wide array of chemical applications. ijpsjournal.comorst.edu Its planar structure and extended π-electron system are key to its utility. ijpsjournal.com In medicinal chemistry, the naphthalene nucleus is a privileged scaffold, found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.gov The inherent aromaticity of naphthalene contributes to the stability of these molecules, while its modifiable structure allows for the fine-tuning of their therapeutic effects. ijpsjournal.com Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science, forming the basis for dyes, pigments, and advanced materials with unique electronic and optical properties. numberanalytics.comwikipedia.org The ability to functionalize the naphthalene core at various positions allows for the creation of complex, three-dimensional structures with tailored functionalities. wikipedia.org

Overview of Halogenated Naphthalenes as Versatile Synthetic Intermediates

The introduction of halogens—such as chlorine, bromine, and fluorine—onto the naphthalene ring dramatically expands its synthetic potential. Halogenated naphthalenes are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. google.comrsc.orgnorthwestern.edu This bond can readily participate in a variety of cross-coupling reactions, allowing for the attachment of a wide range of other functional groups. northwestern.edu This versatility makes halogenated naphthalenes key precursors for constructing more complex molecules. rsc.org Furthermore, the type and position of the halogen atom can influence the electronic properties of the naphthalene system, which is a critical factor in the design of materials with specific characteristics, such as those used in organic electronics. google.comchemrxiv.orgrsc.org The regioselective synthesis of polyhalogenated naphthalenes allows for precise control over the final molecular architecture, enabling the development of novel materials and compounds with desired properties. northwestern.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFAAOZRYCRATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314955 | |

| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-98-8 | |

| Record name | NSC290427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 4 Chloronaphthalene

Strategies for Regioselective Functionalization of Naphthalene (B1677914) Cores

Regioselectivity is a critical consideration in the synthesis of substituted naphthalenes. The two main approaches to introduce the bromomethyl group onto the 4-chloronaphthalene structure are direct bromomethylation and functional group interconversion.

Direct bromomethylation involves the substitution of a hydrogen atom on the methyl group of 4-chloro-1-methylnaphthalene with a bromine atom. This is typically accomplished through a free-radical mechanism.

The benzylic C-H bonds of the methyl group on 4-chloro-1-methylnaphthalene are significantly weaker than typical sp³ hybridized C-H bonds. libretexts.org This reduced bond strength is due to the resonance stabilization of the resulting benzylic radical, which can delocalize the unpaired electron across the adjacent aromatic ring system. Consequently, the methyl group is particularly susceptible to free-radical halogenation. libretexts.org The reaction is highly selective, as bromination will preferentially occur at the most stable radical position. pearson.compearson.com

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic brominations. chadsprep.com Its primary advantage is its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.com This is achieved when NBS reacts with trace amounts of hydrogen bromide (HBr) generated during the process. libretexts.org Using a low concentration of Br₂ favors the desired radical substitution pathway and minimizes competitive side reactions, such as electrophilic addition of bromine to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or with photo-initiation. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent/Condition | Purpose | Typical Example | Reference |

|---|---|---|---|

| Substrate | Starting material with a benzylic hydrogen | 4-chloro-1-methylnaphthalene | google.com |

| Brominating Agent | Provides a source of bromine radicals | N-Bromosuccinimide (NBS) | chadsprep.comcommonorganicchemistry.com |

| Solvent | Inert medium for the reaction | Carbon Tetrachloride (CCl₄) | commonorganicchemistry.comgoogle.commissouri.edu |

| Initiator | Starts the free-radical chain reaction | Dibenzoyl Peroxide or AIBN | commonorganicchemistry.comgoogle.com |

| Condition | Provides energy to initiate the reaction | Heat (reflux) or UV light | chadsprep.comcommonorganicchemistry.com |

To facilitate the free-radical chain reaction, a radical initiator is typically required. commonorganicchemistry.com Dibenzoyl peroxide is a common choice for this purpose. commonorganicchemistry.comgoogle.com When heated, it undergoes homolytic cleavage to form radicals, which then initiate the chain reaction by abstracting a hydrogen atom from HBr (present in trace amounts) to generate the initial bromine radical. chadsprep.com A patent describing the synthesis of a related compound, 4-bromo-1-(bromomethyl)naphthalene, specifies the use of benzoyl peroxide as a catalyst in carbon tetrachloride, heating the mixture to reflux to drive the reaction. google.com While other catalytic systems involving Lewis acids like Tin(IV) chloride or oxidants like Lead(IV) tetraacetate are used in various halogenation reactions, the most standard and well-documented method for benzylic bromination of this type relies on free-radical initiators.

An alternative synthetic route involves starting with a naphthalene core that already possesses a functional group at the C1 position, which can then be converted into a bromomethyl group.

The target compound can be synthesized from 1-(4-chloronaphthalene)methanol via a nucleophilic substitution reaction. In this process, the hydroxyl (-OH) group of the alcohol is replaced by a bromide ion. This is a standard organic transformation. Common reagents for converting a primary alcohol to an alkyl bromide include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The reaction with HBr typically proceeds by protonating the alcohol to form a good leaving group (water), which is then displaced by the bromide ion.

| Reagent | Mechanism Synopsis | Typical Conditions |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | The alcohol's oxygen attacks the phosphorus, displacing a bromide. A second alcohol molecule acts as a base, and the resulting intermediate is displaced by the bromide ion (SN2). | Usually performed at low temperatures (e.g., 0 °C) in an ether or chlorinated solvent. |

| Hydrobromic Acid (HBr) | The alcohol is protonated by the strong acid, forming an oxonium ion (-OH₂⁺), which is an excellent leaving group. The bromide ion then displaces water via an SN1 or SN2 mechanism. | Reaction with concentrated aqueous HBr, often with heating. |

Functional Group Interconversions from Precursors

Synthetic Routes Involving 4-chloro-1-naphthoic acid derivatives

A plausible synthetic strategy for 1-(bromomethyl)-4-chloronaphthalene can be conceptualized starting from 4-chloro-1-naphthoic acid. This multi-step process would typically involve the reduction of the carboxylic acid functional group, followed by the introduction of bromine.

The initial step would be the reduction of 4-chloro-1-naphthoic acid to 4-chloro-1-naphthalenemethanol. This transformation can be achieved using a variety of reducing agents. Common laboratory-scale reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃-THF).

Following the successful reduction to the corresponding alcohol, the next key step is the conversion of the hydroxyl group to a bromomethyl group. This can be accomplished through several established methods:

Using Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary alcohols to the corresponding alkyl bromides. The reaction is typically carried out in an inert solvent.

Using Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can also be employed for this transformation.

Via an Appel-type Reaction: This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), in combination with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Utility of 1-Chloronaphthalene (B1664548) as a Key Starting Material

An alternative and potentially more direct approach to this compound utilizes 1-chloronaphthalene as the foundational starting material. sigmaaldrich.comwikipedia.orgmerckmillipore.com This method hinges on the introduction of a bromomethyl group onto the naphthalene ring system.

A common strategy for this is a two-step process:

Chloromethylation: The first step involves the chloromethylation of 1-chloronaphthalene to yield 1-chloro-4-(chloromethyl)naphthalene (B2606065). This is a type of Friedel-Crafts reaction, typically carried out using a source of formaldehyde (B43269) (such as paraformaldehyde), and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The substitution is directed to the 4-position of the naphthalene ring due to the directing effects of the chloro group.

Halogen Exchange (Finkelstein Reaction): The resulting 1-chloro-4-(chloromethyl)naphthalene can then undergo a halogen exchange reaction, where the chlorine of the chloromethyl group is substituted with bromine. This is classically achieved using a solution of sodium bromide in a solvent like acetone (B3395972). The precipitation of sodium chloride from the acetone drives the equilibrium towards the formation of the desired this compound.

Another potential route starting from 1-chloronaphthalene could involve a Friedel-Crafts acylation to produce 1-acetyl-4-chloronaphthalene, followed by reduction of the ketone to a methyl group (e.g., via a Wolff-Kishner or Clemmensen reduction) to give 1-chloro-4-methylnaphthalene. The final step would then be the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide (BPO). A similar process has been described for the synthesis of 4-bromo-1-(bromomethyl)naphthalene from 1-methylnaphthalene (B46632). google.com

Comparative Analysis of Synthetic Efficiencies and Yields

A direct, quantitative comparison of the yields for the synthesis of this compound is challenging without specific experimental data. However, a qualitative analysis based on the nature of the reactions involved can be made.

| Synthetic Route | Starting Material | Key Intermediates | Potential Advantages | Potential Disadvantages |

| From 4-chloro-1-naphthoic acid | 4-chloro-1-naphthoic acid | 4-chloro-1-naphthalenemethanol | Potentially high selectivity. | Multiple steps (reduction, bromination) may lower overall yield. Use of strong reducing agents like LiAlH₄ requires stringent anhydrous conditions. |

| From 1-chloronaphthalene (via chloromethylation) | 1-Chloronaphthalene wikipedia.orgmerckmillipore.com | 1-chloro-4-(chloromethyl)naphthalene | Fewer overall steps. | Chloromethylation reagents are often carcinogenic. The Finkelstein reaction is an equilibrium process. |

| From 1-chloronaphthalene (via acylation/bromination) | 1-Chloronaphthalene wikipedia.orgmerckmillipore.com | 1-acetyl-4-chloronaphthalene, 1-chloro-4-methylnaphthalene | Avoids the use of highly toxic chloromethylation reagents. | Longer synthetic sequence (acylation, reduction, bromination). Each step introduces the potential for yield loss. |

The synthesis of a related compound, 4-bromo-1-(bromomethyl)naphthalene, from 1-methylnaphthalene was reported to have a two-step yield of 79%. google.com This suggests that the route involving radical bromination of a methyl group can be efficient.

Advanced Purification Techniques in Chemical Synthesis

The purification of the final product, this compound, is critical to remove unreacted starting materials, intermediates, and by-products. Several advanced techniques can be employed:

Chromatography:

Column Chromatography: This is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective in separating the desired product from more polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers superior separation efficiency compared to standard column chromatography.

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The choice of solvent is critical and would be determined empirically to find a system where the desired compound is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.

Distillation: If the product and its impurities have sufficiently different boiling points, distillation under reduced pressure (vacuum distillation) can be used for purification, particularly if the impurities are non-volatile.

The selection of the most appropriate purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Chloronaphthalene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a bromomethyl group attached to the naphthalene (B1677914) ring system renders the benzylic carbon susceptible to nucleophilic attack. The course of these reactions is dictated by the interplay of substrate structure, nucleophile strength, and solvent properties.

Elucidation of SN1 and SN2 Mechanistic Pathways

Nucleophilic substitution reactions on 1-(bromomethyl)-4-chloronaphthalene can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is influenced by the reaction conditions.

The SN1 reaction is a two-step mechanism that proceeds through a carbocation intermediate. leah4sci.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com In the case of this compound, the departure of the bromide leaving group would lead to the formation of a primary carbocation that is stabilized by resonance with the naphthalene ring system, a feature characteristic of benzylic-type carbocations. This resonance stabilization makes the formation of the carbocation more favorable than for a simple primary alkyl halide. Tertiary substrates are generally more reactive than secondary ones in SN1 reactions due to the increased stability of the resulting carbocation. youtube.comyoutube.com Polar protic solvents, which can stabilize both the leaving group anion and the carbocation intermediate, favor the SN1 pathway. youtube.comyoutube.com

The SN2 reaction , in contrast, is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is referred to as bimolecular because the rate of the reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com A key feature of the SN2 mechanism is the backside attack of the nucleophile, which results in an inversion of configuration if the carbon center is chiral. libretexts.org For an SN2 reaction to occur efficiently, the carbon atom being attacked must be accessible to the nucleophile. youtube.com While the bromomethyl group of this compound is on a primary carbon, the bulky 4-chloronaphthyl group can introduce steric hindrance, which may slow down the rate of an SN2 reaction compared to a less hindered primary alkyl halide. Polar aprotic solvents are known to favor SN2 reactions. youtube.com

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step (carbocation intermediate) leah4sci.com | One-step (concerted) libretexts.org |

| Rate Law | Rate = k[Substrate] (Unimolecular) youtube.com | Rate = k[Substrate][Nucleophile] (Bimolecular) youtube.com |

| Substrate Preference | Tertiary > Secondary (due to carbocation stability) youtube.comyoutube.com | Methyl > Primary > Secondary (due to steric hindrance) youtube.com |

| Solvent | Polar Protic youtube.com | Polar Aprotic youtube.com |

| Stereochemistry | Racemization (if chiral center) | Inversion of configuration (if chiral center) libretexts.org |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

Reactivity with Diverse Nucleophiles, including Amines

The bromomethyl group of this compound can react with a wide array of nucleophiles. The strength and nature of the nucleophile can influence whether the reaction proceeds via an SN1 or SN2 mechanism.

Strong, unhindered nucleophiles, such as cyanide or azide, will generally favor the SN2 pathway, leading to the direct displacement of the bromide. youtube.com Weaker, neutral nucleophiles, such as water or alcohols, are more likely to participate in SN1 reactions, where the solvent itself can act as the nucleophile in a process known as solvolysis. youtube.com

Amines, acting as nucleophiles, can react with this compound to form the corresponding substituted aminomethylnaphthalenes. Primary and secondary amines are effective nucleophiles for this transformation. The reaction with amines can proceed via an SN2 mechanism, particularly with less sterically hindered amines. The resulting product is a secondary or tertiary amine, respectively.

Cross-Coupling Reactions Involving Halogenated Naphthalene Moieties

The chloro substituent on the naphthalene ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki–Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov This reaction is widely used to create biaryl compounds, styrenes, and conjugated dienes. libretexts.org

The chloro group on the this compound can act as the electrophilic partner in a Suzuki coupling. Aryl chlorides are generally less reactive than the corresponding bromides or iodides. However, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. The reaction mechanism involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A potential side reaction is the homocoupling of the boronic acid. researchgate.net

| Reaction Component | Role in Suzuki-Miyaura Coupling of this compound |

| Aryl Halide | This compound (specifically the C-Cl bond) |

| Organoboron Reagent | Arylboronic acid, alkylboronic acid, or their esters |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Base | Required for the transmetalation step (e.g., Na₂CO₃, K₃PO₄, KOt-Bu) elsevierpure.com |

| Solvent | Typically a mixture of an organic solvent (e.g., toluene, dioxane) and water |

Nickel-Catalyzed Kumada–Tamao–Corriu Cross-Coupling

The Kumada–Tamao–Corriu coupling, or simply Kumada coupling, was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by either nickel or palladium. wikipedia.orgchem-station.com Nickel catalysts are often used due to their lower cost. chem-station.com

The chloro group of this compound can participate in Kumada coupling. This reaction is particularly useful for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl chloride) and sp³, sp², or sp hybridized carbons (from the Grignard reagent). wikipedia.org A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them intolerant of many functional groups, such as acidic protons. chem-station.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com

Stille Coupling and Other Organometallic Methodologies

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org

The C-Cl bond of this compound can serve as the electrophilic component. As with the Suzuki coupling, aryl chlorides are less reactive than aryl bromides and iodides in the Stille reaction. wikipedia.org The organostannane reagents are advantageous because they are stable to air and moisture and tolerate a wide variety of functional groups. nrochemistry.com However, a major drawback is the toxicity of tin compounds. organic-chemistry.orgnrochemistry.com The mechanism of the Stille reaction also follows the characteristic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Other organometallic methodologies, such as the Hiyama coupling (using organosilicon reagents) and the Negishi coupling (using organozinc reagents), could also potentially be employed to functionalize the chloro position of this compound, each offering its own set of advantages regarding functional group tolerance and reactivity. The Negishi coupling, for instance, offers a milder alternative to the Kumada coupling as organozinc reagents are less reactive than Grignard reagents. chem-station.com

Hiyama Cross-Coupling Strategies

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide. While specific studies on the Hiyama coupling of this compound are not extensively documented in the literature, its reactivity can be inferred from studies on similar benzylic halides. The reaction offers a powerful method for the synthesis of diarylmethanes and related structures. acs.orgsigmaaldrich.comnih.gov

The general scheme for the Hiyama coupling of a benzylic halide involves the reaction with an aryltrialkoxysilane in the presence of a palladium catalyst and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org Palladium nanoparticles have been shown to be effective catalysts for this transformation, offering high efficiency and functional group tolerance. organic-chemistry.orgacs.org

For this compound, the Hiyama coupling would proceed as follows:

The reaction mechanism is believed to follow a standard catalytic cycle for cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride ion to form a hypervalent silicon species, which facilitates the transmetalation step.

Research on the Hiyama coupling of benzyl (B1604629) halides has demonstrated that the reaction is generally tolerant of various functional groups on both the benzylic halide and the organosilane. sigmaaldrich.comnih.gov The presence of the chloro substituent on the naphthalene ring of this compound is not expected to inhibit the reaction at the more reactive benzylic bromide position. Palladium-catalyzed cross-coupling reactions are known to be selective towards the more reactive C-Br bond over the less reactive C-Cl bond.

Table 1: Typical Reaction Conditions for Hiyama Coupling of Benzyl Halides

| Parameter | Condition | Reference |

| Catalyst | Palladium nanoparticles (e.g., Pd(OAc)2, K2PdCl4) | organic-chemistry.orgacs.org |

| Organosilane | Aryltrialkoxysilanes (e.g., PhSi(OMe)3) | sigmaaldrich.comnih.gov |

| Activator | Fluoride source (e.g., TBAF) | organic-chemistry.org |

| Solvent | Anhydrous THF | organic-chemistry.org |

| Temperature | 60-80 °C | organic-chemistry.org |

Elimination Reactions and Pathways

Elimination reactions of this compound can proceed through different mechanistic pathways, primarily E1 (elimination, unimolecular) and E2 (elimination, bimolecular), depending on the reaction conditions, particularly the nature of the base and the solvent. maricopa.edu The benzylic nature of the C-Br bond enhances the reactivity towards both substitution and elimination pathways.

The E2 mechanism is a one-step process where a strong, bulky base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For this compound, this would lead to the formation of 1-methylene-4-chloro-1,4-dihydronaphthalene. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 pathway. masterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene. The stability of the benzylic carbocation intermediate, which is resonance-stabilized by the naphthalene ring system, makes the E1 pathway plausible, especially in polar, protic solvents and in the absence of a strong base.

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a key aspect of the reactivity of this compound. The choice of reaction conditions is crucial in directing the outcome of the reaction. For instance, higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

Reductive Transformations with Reducing Metals

The reduction of this compound can be achieved using various reducing metals. The reaction can potentially lead to different products depending on the reducing agent and the reaction conditions, allowing for selective dehalogenation. libretexts.org

Commonly used reducing metals include zinc, magnesium, and alkali metals like lithium and sodium. libretexts.org These metals can reduce the carbon-halogen bond, with the reactivity generally following the order C-I > C-Br > C-Cl. This selectivity suggests that the bromomethyl group in this compound would be preferentially reduced over the chloro substituent on the naphthalene ring.

For example, reaction with zinc dust in a suitable solvent could lead to the formation of 1-methyl-4-chloronaphthalene via reductive dehalogenation of the bromomethyl group. researchgate.netstackexchange.com The mechanism of this reaction can involve the formation of an organozinc intermediate, which is then protonated by a proton source in the reaction mixture.

Alternatively, under conditions that favor coupling, such as the Wurtz reaction, treatment with sodium metal could lead to the formation of the dimer, 1,2-bis(4-chloronaphthyl)ethane.

Catalytic hydrogenation using a palladium catalyst can also be employed for the reduction of benzylic halides. rsc.org This method is often highly selective and proceeds under mild conditions.

Table 2: Potential Products of Reductive Transformations

| Reducing Agent | Potential Product(s) |

| Zn / H+ | 1-Methyl-4-chloronaphthalene |

| Na | 1,2-Bis(4-chloronaphthyl)ethane |

| H2 / Pd-C | 1-Methyl-4-chloronaphthalene |

Photochemical Reactivity Studies

Direct and Sensitized Homolytic and Heterolytic Carbon-Halogen Bond Cleavage

The photochemistry of naphthylmethyl halides, including compounds structurally similar to this compound, has been a subject of significant investigation. acs.orgacs.orgscite.ai Upon irradiation, these compounds can undergo cleavage of the carbon-halogen bond through both homolytic and heterolytic pathways. The partitioning between these two pathways is influenced by the solvent and the mode of excitation (direct or sensitized). acs.org

Homolytic cleavage results in the formation of a naphthylmethyl radical and a halogen atom. This pathway is typically favored in non-polar solvents like cyclohexane. acs.orgscite.ai The resulting radicals can then undergo various reactions, such as dimerization or reaction with the solvent.

Heterolytic cleavage leads to the formation of a naphthylmethyl cation and a halide anion. This pathway is more prevalent in polar, nucleophilic solvents like methanol. acs.orgscite.ai The resulting carbocation can be trapped by the solvent to yield solvolysis products. For instance, in methanol, the product would be 1-(methoxymethyl)-4-chloronaphthalene.

Both direct irradiation and sensitized photolysis can induce these bond cleavages. Studies on related systems have shown that the excited singlet state is often responsible for the observed photochemistry, while the lowest triplet state may be unreactive towards bond cleavage. acs.org

Photoinduced Rearrangement Mechanisms of Naphthylmethyl Halides

While direct bond cleavage is a primary photochemical process for naphthylmethyl halides, photoinduced rearrangements have also been observed in some cases. acs.org These rearrangements can compete with the primary cleavage pathways and lead to the formation of isomeric products. The specific nature of these rearrangements is highly dependent on the substitution pattern of the naphthalene ring and the nature of the halogen.

For this compound, potential rearrangements could involve migration of the bromomethyl group to a different position on the naphthalene ring or rearrangements involving the naphthalene skeleton itself. However, detailed studies on the specific photoinduced rearrangements of this compound are limited.

Influence of Electronic and Steric Effects on Photo-Reactivity

The photochemical behavior of this compound is significantly influenced by electronic and steric factors. nih.gov The naphthalene ring itself is a strong chromophore, and its excited-state properties dictate the subsequent chemical reactions.

Electronic Effects: The chloro substituent at the 4-position of the naphthalene ring is an electron-withdrawing group. This can influence the electron distribution in the excited state and may affect the relative rates of homolytic and heterolytic cleavage. For instance, an electron-withdrawing group could destabilize the naphthylmethyl cation, potentially disfavoring the heterolytic cleavage pathway.

Steric Effects: While the 1-(bromomethyl) and 4-chloro substituents are not excessively bulky, steric interactions can play a role in the conformation of the molecule and the accessibility of the reactive sites in the excited state. In more substituted or sterically hindered naphthylmethyl halides, steric effects can influence the efficiency of photochemical reactions and potentially favor certain pathways over others. rsc.org

Kinetic Analysis of Reaction Pathways

The study of reaction kinetics provides crucial insights into the mechanism of a chemical transformation by examining the factors that influence the rate of reaction. For this compound, a primary benzylic-type halide, the principal reaction pathway of interest is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The kinetic analysis of such reactions helps to elucidate the structure of the transition state and the degree of bond-making and bond-breaking in the rate-determining step. These investigations typically involve systematic variation of the substrate, nucleophile, leaving group, and solvent to observe the effect on the reaction rate.

Nucleophilic substitution reactions of benzylic halides can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. masterorganicchemistry.comlibretexts.org The SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org In contrast, the SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. msu.edu The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. msu.eduyoutube.com

For this compound, being a primary halide, the SN2 mechanism is generally expected to be more favorable. However, its benzylic-like position on the naphthalene ring system can stabilize a potential carbocation intermediate, making an SN1 pathway also plausible under certain conditions, such as in the presence of a polar, non-nucleophilic solvent.

To illustrate the type of data generated in such a kinetic study, the following tables present hypothetical, yet representative, kinetic data for the reaction of this compound with a generic nucleophile (Nu⁻) in a given solvent.

Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Further investigations would involve studying the effect of the solvent on the reaction rate. The choice of solvent can significantly influence the reaction pathway. Polar protic solvents, for instance, can solvate both the nucleophile and the leaving group, potentially favoring an SN1 pathway by stabilizing the carbocation intermediate and the departing anion. In contrast, polar aprotic solvents are known to enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Table 2: Illustrative Solvent Effects on the Rate Constant (k) for the Solvolysis of this compound at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Ethanol/Water (80:20) | ~60 | 100 |

| Methanol | 32.7 | 25 |

| Acetone (B3395972) | 20.7 | 1 |

Table 2 illustrates the expected trend for a reaction with significant charge separation in the transition state, characteristic of an SN1-like mechanism. The rate constant increases with the increasing polarity of the solvent, as reflected by the dielectric constant. The higher rate in the ethanol/water mixture is indicative of the solvent's ability to stabilize the forming carbocation and the departing bromide ion.

Derivatization and Application As a Versatile Synthetic Building Block

Synthesis of Complex Naphthalene-Based Architectures

The rigid, planar structure of the naphthalene (B1677914) ring system makes 1-(bromomethyl)-4-chloronaphthalene an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and other intricate molecular frameworks. The strategic derivatization of this compound enables chemists to build elaborate structures with tailored properties.

Indeno-annelated polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes a five-membered ring fused to a larger aromatic system, have garnered significant interest due to their unique electronic properties and potential applications in materials science. Rubicene, for instance, is an indeno-PAH that possesses a planar π-orbital surface, leading to strong intermolecular electronic coupling. rsc.org

General synthetic strategies for these systems can be adapted using this compound as a key precursor. One common approach involves intramolecular cyclization reactions. For example, a protocol for synthesizing cyclopenta-fused PAHs utilizes an intramolecular aromatic substitution reaction where a diazonium intermediate, generated in situ, reacts with a tethered aromatic moiety. rsc.org To apply this method, the bromomethyl group of this compound could be converted into a suitable tethered aniline (B41778) derivative, which would then undergo diazotization and subsequent cyclization to form the indeno-naphthalene core.

Another powerful method is the Bergman cyclization of enediynes, which can be used to form complex aromatic structures. researchgate.net The bromomethyl group can be used to introduce the necessary alkyne functionalities through substitution reactions, setting the stage for a final cyclization step to create the desired indeno-annelated architecture.

The bromomethyl group is an exceptionally reactive handle for introducing a wide variety of other functional groups, making this compound a cornerstone for creating a library of substituted naphthalene derivatives. This versatility is crucial for fine-tuning the properties of the final molecules.

The reactivity of the benzylic bromide allows for numerous nucleophilic substitution reactions. For instance, it can be readily converted into other functional groups as detailed in the table below.

| Starting Reagent | Product Functional Group | Reaction Type | Potential Application |

| Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Nucleophilic Substitution | Precursor for amines, triazoles (Click Chemistry) |

| Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | Nucleophilic Substitution | Precursor for carboxylic acids, amines |

| Amines (RNH₂, R₂NH) | Aminomethyl (-CH₂NR₂) | Nucleophilic Substitution | Synthesis of ligands, proton sponges umich.edu |

| Sodium Borohydride (NaBH₄) | Methyl (-CH₃) | Reduction | Creation of simpler alkyl-naphthalenes mdpi.com |

| Hexamethylenetetramine | Aldehyde (-CHO) | Sommelet Reaction google.com | Building block for imines, alcohols, acids |

| Triphenylphosphine (B44618) (PPh₃) | Phosphonium Salt (-CH₂P⁺Ph₃Br⁻) | Nucleophilic Substitution | Reagent for Wittig olefination reactions |

A notable example is the Sommelet reaction, where a bromomethylnaphthalene reacts with hexamethylenetetramine to yield the corresponding naphthaldehyde. google.com This aldehyde is a valuable intermediate for synthesizing a host of other derivatives. Furthermore, the bromomethyl group can be reduced to a simple methyl group using reagents like sodium borohydride, offering a pathway to 1-chloro-4-methylnaphthalene. mdpi.com This highlights the compound's role not just in adding complexity but also in accessing simpler substituted naphthalenes.

The ability to link two or more naphthalene units together is critical for developing advanced materials, such as molecular tweezers, sensors, and complex ligands. This compound and its isomers are ideal for this purpose. The reaction of two equivalents of a nucleophilic naphthalene derivative with a bis(bromomethyl) compound, or vice versa, can lead to the formation of bridged systems.

A clear demonstration of this concept is the synthesis of a novel diazacyclodecane, which incorporates two different naphthalene units. In this synthesis, 1,8-di(methylamino)naphthalene is alkylated with 1,8-bis(bromomethyl)naphthalene (B51720) to form a complex, macrocyclic structure where the two naphthalene rings are held in a specific orientation. umich.edu This strategy can be readily adapted using this compound to create unsymmetrical bridged systems with unique steric and electronic properties conferred by the chloro substituent.

Similarly, naphthalene-bridged bis-triazole ligands have been synthesized for use in bimetallic complexes. usf.edu Such structures are created by converting bromomethyl groups to azides, followed by a cycloaddition reaction. This approach allows for precise control over the distance and orientation of the metal-coordinating triazole rings, which is essential for catalysis and materials science.

Role in the Synthesis of Advanced Organic Molecules

Organic building blocks are fundamental components used to assemble more complex molecules for a vast range of applications, including pharmaceuticals, polymers, and functional materials. nih.govchemistryviews.org Naphthalene derivatives are particularly prized as building blocks for organic materials due to their unique optical and electronic properties. nih.govrasayanjournal.co.in

This compound serves as an advanced building block because it provides a pre-functionalized, rigid scaffold. Its derivatives are key intermediates in the synthesis of high-performance molecules. For example, naphthalene diimides (NDIs) are a class of compounds with significant applications in supramolecular chemistry, molecular electronics, and as sensors. acs.org The synthesis of unsymmetrical NDIs often requires multi-step procedures starting from functionalized naphthalenes. The reactive bromomethyl group of this compound can be elaborated into the amine functionalities required for the condensation reaction that forms the imide rings, providing a strategic entry point to this important class of molecules.

Applications in Materials Chemistry Research

The incorporation of naphthalene units into polymers can significantly enhance their thermal stability, mechanical strength, and optical properties. This compound is a key precursor for the monomers required in such polymerizations.

The synthesis of high-performance polymers like polycarbonates, polyesters, and polyurethanes typically involves the polycondensation of diol monomers with suitable co-monomers (e.g., phosgene (B1210022) derivatives, dicarboxylic acids, or diisocyanates). google.comresearchgate.netuwb.edu.pl The key to using this compound in this context is its conversion into a diol.

This can be achieved through a two-step process:

Coupling: Two molecules of this compound can be coupled through their bromomethyl groups to form a 1,2-bis(4-chloronaphthalen-1-yl)ethane structure.

Hydrolysis/Functionalization: The resulting molecule can then undergo further reactions to introduce two hydroxyl groups, creating a novel naphthalene-based diol monomer.

This custom diol can then be used in standard polymerization processes. For instance, reacting the diol with diphenyl carbonate via melt transesterification would yield a specialty polycarbonate with a high refractive index and excellent thermal stability, properties characteristic of naphthalene-containing polymers. google.com

The table below summarizes the potential polymer types that can be synthesized from monomers derived from this compound.

| Monomer Derived from this compound | Co-monomer | Resulting Polymer | Potential Properties |

| 1,2-Bis(4-chloro-1-hydroxymethylnaphthalen-1-yl)ethane (Diol) | Diphenyl Carbonate | Polycarbonate | High thermal stability, high refractive index google.com |

| 1,2-Bis(4-chloro-1-hydroxymethylnaphthalen-1-yl)ethane (Diol) | Terephthalic Acid | Polyester | Enhanced mechanical strength, improved thermal resistance |

| 1,2-Bis(4-chloro-1-hydroxymethylnaphthalen-1-yl)ethane (Diol) | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Polyurethane | Increased rigidity, high-performance elastomer applications researchgate.net |

This approach demonstrates the immense potential of this compound as a foundational building block for creating a new generation of advanced polymers with tailored properties for specialized applications in optics, electronics, and engineering.

Development of Organic Electroluminescent Materials and Components

The compound this compound is a valuable precursor for the synthesis of molecules used in organic electroluminescent (OEL) devices. While not typically electroluminescent itself, its reactive bromomethyl group allows it to be readily incorporated into larger, conjugated systems that form the emissive or charge-transporting layers of Organic Light-Emitting Diodes (OLEDs).

A key class of materials that can be synthesized from this precursor are naphthalimide derivatives. Naphthalimides are well-regarded for their high photoluminescence quantum yields, excellent thermal and photostability, and tunable emission spectra. mdpi.com The synthesis involves the reaction of the bromomethyl group with an appropriate amine, followed by subsequent chemical transformations to build the imide ring structure. The incorporation of the 4-chloro-1-naphthylmethyl moiety into the naphthalimide structure influences the molecule's electronic properties, solubility, and solid-state packing, which are critical factors for device performance.

The photophysical properties of naphthalimide derivatives are highly sensitive to their chemical environment, particularly solvent polarity. rsc.orgresearchgate.net This sensitivity arises from the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. The large Stokes shift and changes in fluorescence quantum yield observed in different solvents are indicative of a polar excited state. rsc.org By strategically manipulating the molecular structure, such as by introducing the chloronaphthalene group, the emission characteristics can be fine-tuned for specific applications. Research on various naphthalimide derivatives demonstrates their potential, with fluorescence quantum yields reaching as high as 0.87 and lifetimes varying from 0.5 to 9 nanoseconds depending on the solvent. mdpi.comresearchgate.net These properties underscore the potential of materials derived from this compound as robust components in next-generation OEL devices.

Table 1: Representative Photophysical Properties of Naphthalimide Derivatives This table illustrates the typical range of properties for the naphthalimide class of compounds, for which this compound is a potential synthetic precursor.

| Property | Value Range | Influencing Factors | Citation |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.87 | Solvent Polarity, Molecular Structure | mdpi.com, researchgate.net |

| Excited State Lifetime (τ) | 0.5 - 9.0 ns | Solvent Polarity, Viscosity | mdpi.com, rsc.org |

| Emission Wavelength | Varies (Visible Spectrum) | Donor-Acceptor Strength, Solvent | rsc.org |

| Stokes Shift | Large, Polarity Dependent | Intramolecular Charge Transfer (ICT) | rsc.org |

Fabrication of Supramolecular Polymer Networks with Tunable Properties

Supramolecular polymer networks are a class of "smart" materials held together by reversible, non-covalent interactions such as hydrogen bonds or π-π stacking. nih.gov These dynamic crosslinks allow the materials to exhibit remarkable properties, including self-healing, adaptability, and stimuli-responsiveness. reading.ac.uk The naphthalene core of this compound is an excellent candidate for inducing π-π stacking interactions.

Through its reactive bromomethyl group, the compound can be grafted as a side chain onto conventional polymer backbones (e.g., acrylates, siloxanes). Once incorporated, these pendant chloronaphthalene units can self-assemble through π-π stacking, forming physical crosslinks that create a three-dimensional network. The strength and dynamics of these crosslinks can be tuned by altering the polymer architecture or by external stimuli, thereby controlling the macroscopic properties of the material.

The design of such materials is a cornerstone of supramolecular chemistry, which focuses on chemistry "beyond the molecule" to create complex and functional assemblies. nih.gov For example, researchers have developed supramolecular hydrogelators based on naphthalene-peptide conjugates that self-assemble into microfibrous networks capable of supporting 3D cell cultures. nih.gov This demonstrates the power of the naphthalene moiety to drive the formation of ordered, functional structures. By using this compound as a grafting agent, it is possible to fabricate a wide range of supramolecular polymer networks with precisely engineered and tunable properties for applications in soft robotics, regenerative medicine, and recyclable adhesives.

Table 2: Properties Imparted by Non-Covalent Interactions in Supramolecular Networks This table outlines general principles applicable to networks that could be fabricated using naphthalene-functionalized polymers derived from this compound.

| Non-Covalent Interaction | Key Feature | Resulting Material Property | Citation |

|---|---|---|---|

| π-π Stacking | Directional, Electronically Driven | Thermal Reversibility, Conductivity | reading.ac.uk |

| Hydrogen Bonding | Strong, Highly Directional | High Toughness, Self-Healing | nih.gov, reading.ac.uk |

| Metal-Ligand Coordination | Tunable Strength & Kinetics | Stimuli-Responsiveness, Shape Memory | reading.ac.uk |

| Host-Guest Interactions | High Specificity | Controlled Release, Sensing | nih.gov |

Precursor in Phthalocyanine (B1677752) Synthesis and Modifications for Light-Harvesting

Phthalocyanines (Pcs) are robust macrocyclic compounds, analogous to porphyrins, with intense absorption in the red region of the visible spectrum, making them ideal for light-harvesting applications and as photosensitizers. jchemrev.com However, unsubstituted phthalocyanines suffer from poor solubility and strong aggregation, which quenches their excited states and limits their effectiveness. To overcome this, bulky substituents are attached to the periphery of the macrocycle. nih.gov

This compound is an excellent reagent for this purpose. Its reactive bromomethyl group provides a convenient handle to covalently attach the bulky 4-chloro-1-naphthylmethyl group to a pre-formed phthalocyanine that has been functionalized with, for example, hydroxy or amino groups. This synthetic strategy, known as peripheral modification, is a common method for tuning the properties of phthalocyanines. umich.eduresearchgate.net

The introduction of these large peripheral groups serves two primary functions. First, it sterically hinders the co-facial aggregation of the phthalocyanine molecules, which enhances their solubility in organic solvents and preserves their photoactivity in solution and in thin films. nih.gov Second, the electronic nature of the substituent—in this case, the electron-withdrawing chloro group and the aromatic naphthalene system—can modulate the energy levels of the phthalocyanine core, thereby shifting its absorption bands (the Q-band) and altering its redox properties. umich.edu These modifications are crucial for optimizing the efficiency of light absorption and energy or electron transfer in artificial photosynthetic and photovoltaic systems.

Table 3: Effect of Peripheral Substitution on Phthalocyanine Q-Band Absorption This table provides general examples from the literature to illustrate how substituents, such as those that could be derived from this compound, affect the key spectral properties of phthalocyanines.

| Phthalocyanine Type | Substituent Type | Typical Q-Band λmax (nm) | Effect of Substitution | Citation |

|---|---|---|---|---|

| Unsubstituted ZnPc | None | ~670 | High Aggregation, Low Solubility | jchemrev.com |

| Alkoxy-Substituted | Electron-Donating | ~680 | Red-Shift, Improved Solubility | researchgate.net |

| Sulfonyl-Substituted | Electron-Withdrawing | ~665 | Blue-Shift, Modified Redox Potential | umich.edu |

| Bulky Arylmethyl Groups | Steric Hindrance | ~675 | Reduced Aggregation, High Solubility | umich.edu |

Spectroscopic and Computational Characterization of 1 Bromomethyl 4 Chloronaphthalene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(Bromomethyl)-4-chloronaphthalene, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 unique signals, corresponding to the 10 carbons of the naphthalene (B1677914) ring and the one carbon of the bromomethyl group. The methylene (B1212753) carbon (-CH₂Br) signal is expected around 30-35 ppm. The aromatic carbons will resonate in the typical region of 120-135 ppm. The carbons directly bonded to the chloro (C4) and bromomethyl (C1) groups, as well as the bridgehead carbons (C9 and C10), will have distinct chemical shifts influenced by the substituents. For comparison, in 1-chloronaphthalene (B1664548), the C1 carbon appears at approximately 134.4 ppm and the C4 carbon at 126.9 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning each proton and carbon signal by revealing their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | 4.90 | Singlet (s) |

| Aromatic-H | 7.50 - 8.40 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂Br | ~33 |

| C4 | ~132 |

| C1 | ~131 |

| Aromatic C-H | 122 - 129 |

| Quaternary Aromatic C | 130 - 134 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a characteristic molecular ion peak cluster.

The molecular formula is C₁₁H₈BrCl, with two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This isotopic distribution will result in a complex molecular ion [M]⁺ peak pattern. The most abundant peaks in this cluster would be at m/z 254 (for ⁷⁹Br and ³⁵Cl), m/z 256 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl), and m/z 258 (for ⁸¹Br and ³⁷Cl).

Key fragmentation pathways would include the loss of the bromine atom to give a stable naphthylmethyl cation [M-Br]⁺ at m/z 175/177. Subsequent loss of the chlorine atom or other rearrangements would lead to further fragment ions. For instance, the mass spectrum for the closely related 1-chloromethyl-4-methylnaphthalene (B1581289) shows a prominent peak corresponding to the loss of the chlorine atom. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups and provides information about the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Aromatic C-H Stretching: Sharp peaks will appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Absorptions corresponding to the methylene (-CH₂) group will be observed just below 3000 cm⁻¹, around 2920-2960 cm⁻¹.

C=C Aromatic Stretching: Strong absorptions from the naphthalene ring's carbon-carbon double bond vibrations will be present in the 1500-1600 cm⁻¹ range.

CH₂ Bending: A characteristic scissoring vibration for the methylene group is expected around 1450 cm⁻¹.

C-Cl Stretching: A strong band corresponding to the carbon-chlorine bond stretch will be visible in the fingerprint region, typically between 700-800 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretch will appear at lower frequencies, usually in the 500-650 cm⁻¹ range.

Data from analogous compounds like 1-chloronaphthalene and 1-(chloromethyl)naphthalene (B51744) support these expected vibrational frequencies. nih.govnist.gov

Electronic Absorption Spectroscopy (UV-Vis) for Understanding Electronic Transitions and π-System Interactions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electron systems. chemspider.com The naphthalene core of this compound is a chromophore that absorbs UV light. biosynth.com

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a template for what such a study would reveal.

For example, the crystal structure of the isomeric compound 1-bromo-8-(chloromethyl)naphthalene (B3249174) has been determined. researchgate.net A crystallographic study of this compound would confirm the planarity of the naphthalene ring system and establish the precise orientation of the bromomethyl and chloro substituents relative to the ring. It would also detail intermolecular interactions in the crystal lattice, such as π–π stacking between naphthalene rings or halogen bonding, which govern the packing of the molecules in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. chemicalbook.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to determine the lowest energy (optimized) geometry of this compound. docbrown.info

These calculations provide theoretical values for bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT can predict a wide range of electronic properties, including the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's reactivity and its UV-Vis absorption profile. rsc.org DFT methods have been successfully applied to study the reactivity and electronic structure of related molecules like 1-(chloromethyl)naphthalene.

Ab Initio Methods for Spectroscopic Parameter Calculations and Reactivity Insights

Ab initio quantum chemistry methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of experimental data for parametrization. These methods are pivotal in predicting the properties of molecules with a high degree of accuracy. For a molecule like this compound, ab initio calculations, particularly methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods or Density Functional Theory (DFT), can provide a wealth of information.

Spectroscopic Parameter Calculations

Ab initio methods are instrumental in calculating various spectroscopic parameters. For instance, the vibrational frequencies of this compound can be computed and correlated with experimental infrared (IR) and Raman spectra. These calculations not only help in the assignment of spectral bands but also provide a detailed understanding of the vibrational modes of the molecule. For example, the stretching and bending frequencies of the C-Br and C-Cl bonds, as well as the vibrational modes of the naphthalene ring, can be precisely calculated.

In a study on related naphthalimide derivatives, DFT calculations were successfully employed to compute and interpret their UV-Vis and fluorescence spectra. nih.gov A similar approach for this compound would involve optimizing the ground state geometry and then using Time-Dependent DFT (TD-DFT) to calculate the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.

Table 1: Hypothetical Ab Initio Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(CH₂) | 2950-2850 | Methylene C-H stretching |

| ν(C=C) | 1650-1500 | Naphthalene ring stretching |

| δ(CH₂) | 1450-1400 | Methylene scissoring |

| ν(C-Cl) | 800-700 | C-Cl stretching |

| ν(C-Br) | 650-550 | C-Br stretching |

This table is illustrative and presents expected frequency ranges based on typical values for similar functional groups.

Reactivity Insights

The electronic structure calculated through ab initio methods offers profound insights into the chemical reactivity of this compound. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP) map are key descriptors of reactivity.

The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the reactive bromomethyl group would significantly influence the electronic properties and, consequently, the HOMO-LUMO gap. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. The electronegative halogen atoms would create regions of positive potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for understanding its behavior in different environments.

Conformational Analysis

The bromomethyl group (-CH₂Br) attached to the naphthalene ring is not rigid and can rotate around the C-C single bond. This rotation gives rise to different conformers, each with a specific energy. While the naphthalene core is planar, the orientation of the bromomethyl group relative to the ring is of interest. MD simulations can be used to explore the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. The conformational preference can be influenced by factors such as steric hindrance and electrostatic interactions between the bromomethyl group and the chlorine atom at the 4-position.

Intermolecular Interactions

In the condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these interactions, providing insights into the packing of molecules in a crystal lattice or their behavior in a solvent. The primary intermolecular forces at play would include van der Waals interactions, dipole-dipole interactions due to the polar C-Cl and C-Br bonds, and potentially halogen bonding.

The simulation would track the trajectories of a large number of molecules, and subsequent analysis of these trajectories can reveal the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This information is crucial for understanding the local structure and ordering in the liquid or solid state.

Table 2: Illustrative Intermolecular Interaction Energies for a this compound Dimer from MD Simulations

| Interaction Type | Estimated Energy (kcal/mol) |

| Van der Waals | -3.0 to -5.0 |

| Dipole-Dipole | -1.0 to -2.0 |

| Halogen Bonding (C-Cl···Br or C-Br···Cl) | -0.5 to -1.5 |

This table provides hypothetical energy ranges to illustrate the relative strengths of different intermolecular interactions.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of halogenated naphthalenes often involves multi-step processes with harsh reagents, leading to significant waste. google.com A prominent future research direction will be the development of greener and more sustainable methods for the synthesis of 1-(bromomethyl)-4-chloronaphthalene, aligning with the principles of green chemistry which prioritize waste prevention, atom economy, and the use of less hazardous chemicals.

Key areas of research will likely include:

Direct C-H Functionalization: Moving away from multi-step syntheses that involve pre-functionalized starting materials, direct C-H activation and subsequent halogenation of a suitable naphthalene (B1677914) precursor would represent a more atom-economical approach.

Photocatalysis: Light-mediated reactions are increasingly being explored as a green alternative to thermally driven processes. rsc.org The development of photocatalytic systems for the selective bromomethylation and chlorination of naphthalene derivatives could offer milder reaction conditions and reduce energy consumption.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. sigmaaldrich.com Research into the use of bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous systems for the synthesis of this compound could significantly improve the environmental footprint of its production. sigmaaldrich.commt.com

Catalytic Halogenation: The use of catalytic amounts of reagents instead of stoichiometric ones is a key strategy for waste reduction. Investigating catalytic systems for both the chlorination of the naphthalene ring and the bromination of the methyl group would be a significant advancement.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Developing one-pot or tandem reactions to reduce separation and purification steps. |

| Atom Economy | Utilizing addition reactions and direct C-H functionalization to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous halogenating agents with safer alternatives. |

| Designing Safer Chemicals | While the target molecule is fixed, designing syntheses that avoid the formation of toxic byproducts is crucial. |

| Safer Solvents and Auxiliaries | Exploring the use of water, supercritical fluids, or bio-based solvents. sigmaaldrich.commt.com |

| Design for Energy Efficiency | Employing catalytic and photocatalytic methods that operate at ambient temperature and pressure. rsc.org |

| Use of Renewable Feedstocks | Investigating the synthesis of naphthalene precursors from renewable sources. |

| Reduce Derivatives | Avoiding the use of protecting groups through selective catalytic methods. |

| Catalysis | Prioritizing catalytic reagents over stoichiometric ones for both chlorination and bromomethylation steps. nih.gov |

Exploration of Novel Catalytic Systems for Selective Transformations

The two distinct halogen-containing functional groups in this compound—the reactive benzylic bromide and the more inert aryl chloride—offer opportunities for selective chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems that can differentiate between these two sites.

Selective Cross-Coupling Reactions: Palladium, nickel, and copper-based catalysts are workhorses in cross-coupling chemistry. A key research challenge will be to design ligand-catalyst systems that can selectively activate either the C-Br bond of the bromomethyl group or the C-Cl bond on the aromatic ring. This would allow for the stepwise and controlled introduction of different functional groups, vastly expanding the synthetic utility of this building block.

Dual Catalysis: Systems that employ two distinct catalysts to simultaneously or sequentially activate both the C-Br and C-Cl bonds in a single pot could lead to the rapid assembly of complex molecular architectures.

Photoredox Catalysis: The use of light-absorbing catalysts to generate radical intermediates from the bromomethyl group under mild conditions is a promising area. rsc.org This could enable a range of transformations that are not accessible through traditional thermal methods.

Enantioselective Catalysis: For reactions involving the bromomethyl group, the development of chiral catalysts could allow for the synthesis of enantioenriched products, which is of particular importance in the synthesis of pharmaceuticals and other bioactive molecules.

| Catalytic System | Potential Transformation of this compound |

| Palladium-based catalysts | Selective Suzuki, Heck, or Sonogashira coupling at the C-Cl or C-Br bond. nih.gov |

| Nickel-based catalysts | Cost-effective alternative to palladium for cross-coupling reactions, potentially with different selectivity. |

| Copper-based catalysts | Ullmann-type couplings to form C-O, C-N, or C-S bonds. |

| Photoredox catalysts | Radical-mediated additions, cyclizations, and other transformations initiated by cleavage of the C-Br bond. rsc.org |

| Chiral catalysts | Enantioselective substitution reactions at the bromomethyl group. |

Discovery of New Chemical Transformations and Rearrangements

Beyond established coupling reactions, the unique structure of this compound makes it a candidate for the discovery of novel chemical transformations and rearrangements.

Intramolecular Reactions: The proximity of the bromomethyl group to the naphthalene ring system could be exploited to trigger intramolecular cyclization reactions, leading to the formation of new polycyclic aromatic systems. These reactions could be promoted by catalysts, light, or heat.

Rearrangement Reactions: Under certain conditions, substituted naphthalenes can undergo rearrangement reactions. libretexts.org For example, the Sommelet-Hauser rearrangement or other related transformations could potentially be induced, leading to the formation of structurally diverse isomers.

Domino and Cascade Reactions: The reactivity of the bromomethyl group could be used to initiate a cascade of reactions, where the initial transformation sets the stage for one or more subsequent reactions to occur in a single operation. This is a powerful strategy for rapidly increasing molecular complexity.

Generation of Reactive Intermediates: The bromomethyl group is a precursor to a variety of reactive intermediates, such as carbanions, carbocations, and radicals. Exploring the generation and trapping of these intermediates could lead to new and unexpected chemical reactions.

Advanced Applications in Functional Materials Design

Naphthalene derivatives are widely used in the development of functional organic materials due to their rigid, planar structure and favorable electronic properties. numberanalytics.comresearchgate.netorientjchem.org this compound serves as a versatile building block for the synthesis of such materials.

Organic Electronics: The naphthalene core is a common component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemicalbook.com The bromomethyl and chloro functional groups allow for the covalent incorporation of this unit into larger conjugated systems, such as polymers and dendrimers, enabling the tuning of their electronic and photophysical properties.

Fluorescent Sensors: The naphthalene moiety is inherently fluorescent. By attaching specific receptor units to the this compound scaffold via its reactive handles, it is possible to design chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte.

Functional Polymers: The bromomethyl group can be readily converted into a polymerizable group, or it can be used to initiate polymerization reactions. This allows for the synthesis of polymers with pendant chloronaphthalene units, which may exhibit interesting properties such as high refractive index, thermal stability, or flame retardancy. numberanalytics.com

Liquid Crystals: The rigid, anisotropic shape of the naphthalene core is conducive to the formation of liquid crystalline phases. By attaching appropriate mesogenic groups to the this compound molecule, new liquid crystalline materials with potential applications in displays and optical devices could be developed.

| Application Area | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transporting materials. chemicalbook.com |

| Organic Field-Effect Transistors (OFETs) | Precursor for semiconducting polymers or small molecules. |

| Fluorescent Chemosensors | Core scaffold for the synthesis of sensors that detect ions or small molecules. |

| High-Performance Polymers | Monomer or precursor for polymers with enhanced thermal or optical properties. numberanalytics.com |

Q & A

Basic Questions

Q. What safety protocols are critical when handling 1-(Bromomethyl)-4-chloronaphthalene in laboratory settings?

- Methodological Answer : Immediate eye flushing with water (10–15 minutes) and skin decontamination using soap and water are essential. Contaminated clothing must be removed and washed. Medical consultation is required for ingestion or persistent symptoms due to understudied toxicological properties . For related brominated naphthalenes, NFPA ratings (Health = 2, Fire = 1) suggest moderate toxicity and flammability risks, necessitating fume hood use and personal protective equipment (PPE) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm bromomethyl and chloro substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) can validate purity and molecular weight. For thermal stability assessment, Thermogravimetric Analysis (TGA) identifies decomposition thresholds, while Infrared (IR) spectroscopy monitors functional group integrity .

Q. What are the primary decomposition products of this compound under thermal stress?

- Methodological Answer : Thermal degradation studies of similar halogenated naphthalenes suggest potential release of hydrogen bromide (HBr) and chlorinated aromatic byproducts (e.g., 4-chloronaphthalene). Researchers should employ GC-MS with headspace sampling to detect volatile decomposition products and High-Performance Liquid Chromatography (HPLC) to identify non-volatile residues .

Advanced Research Questions

Q. How can palladium-catalyzed C-H activation be optimized for functionalizing this compound derivatives?